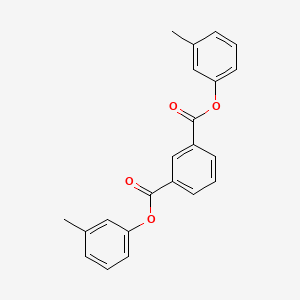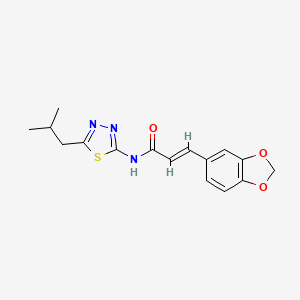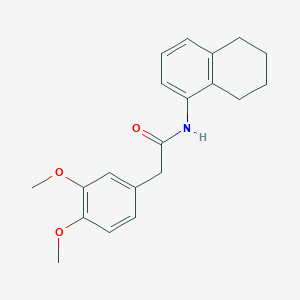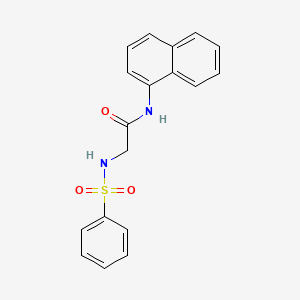
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine, also known as MTB-TM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB-TM belongs to the class of arylalkylamines and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway, the Nrf2 pathway, and the MAPK pathway. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to interact with various receptors, including the serotonin receptor and the adrenergic receptor.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its ability to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, the main limitation of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine. One potential area of research is the development of novel formulations of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine and its potential therapeutic applications in various disease states. Finally, the development of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybiphenyl with 2-thienylmethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been the subject of extensive research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-20-18-10-9-15(14-6-3-2-4-7-14)12-17(18)19-13-16-8-5-11-21-16/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGQWJOEFVEBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455477 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)




![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)



![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)